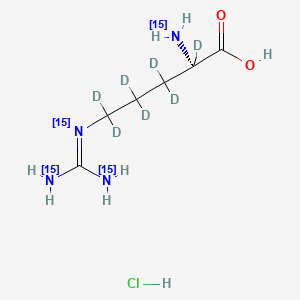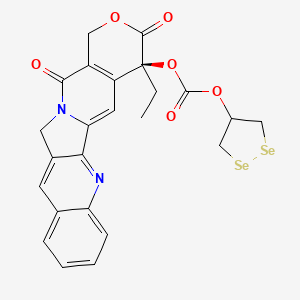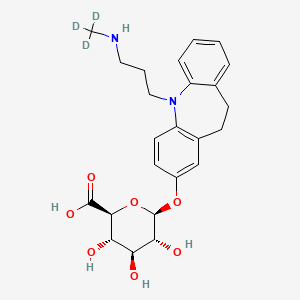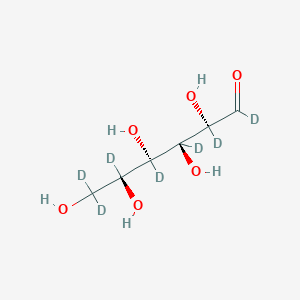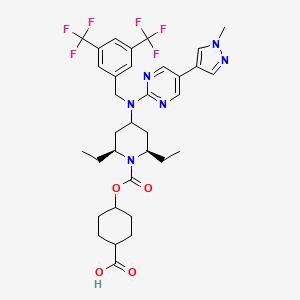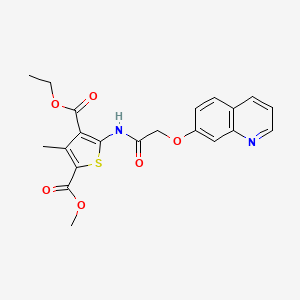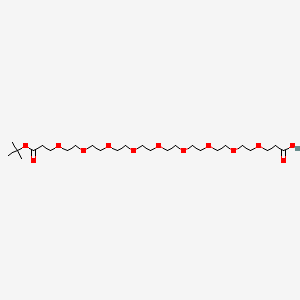
Acid-PEG9-t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid-PEG9-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. The compound is characterized by its PEG chain, which enhances solubility and biocompatibility, and a t-butyl ester group that can be deprotected under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG9-t-butyl ester typically involves the esterification of a PEG chain with a t-butyl ester group. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out under mild conditions, often in dichloromethane (DCM) or dimethylformamide (DMF) as solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The scalability of the reaction is facilitated by the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
Types of Reactions: Acid-PEG9-t-butyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Transesterification: Exchange of ester groups between molecules.
Deprotection: Removal of the t-butyl ester group under acidic conditions to yield the free acid.
Common Reagents and Conditions:
Esterification: DCC, DMAP, DCM, DMF.
Transesterification: Sodium t-butoxide, lithium t-butoxide.
Deprotection: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid.
Major Products:
Esterification: Formation of this compound.
Transesterification: Formation of new esters with different alcohol groups.
Deprotection: Formation of the free acid form of the compound.
科学研究应用
Acid-PEG9-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins.
Biology: Facilitates the study of protein degradation pathways and the development of new therapeutic strategies.
Medicine: Potential use in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders.
Industry: Employed in the production of advanced drug delivery systems and targeted therapeutics
作用机制
The mechanism of action of Acid-PEG9-t-butyl ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG chain enhances the solubility and stability of the PROTAC molecule, while the t-butyl ester group can be deprotected to yield the active form of the compound .
相似化合物的比较
Hydroxy-PEG9-t-butyl ester: Contains a hydroxyl group instead of a carboxyl group, used for further derivatization.
Amino-PEG9-t-butyl ester: Contains an amino group, used in the synthesis of drugs and drug delivery systems.
Bis-PEG9-t-butyl ester: Contains two PEG chains, used in the design of advanced drug delivery systems.
Uniqueness: Acid-PEG9-t-butyl ester is unique due to its specific role as a PROTAC linker, facilitating the selective degradation of target proteins. Its PEG chain enhances solubility and biocompatibility, while the t-butyl ester group allows for controlled deprotection and activation of the compound .
属性
分子式 |
C26H50O13 |
|---|---|
分子量 |
570.7 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H50O13/c1-26(2,3)39-25(29)5-7-31-9-11-33-13-15-35-17-19-37-21-23-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-24(27)28/h4-23H2,1-3H3,(H,27,28) |
InChI 键 |
PFVZSRZLXIYZBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


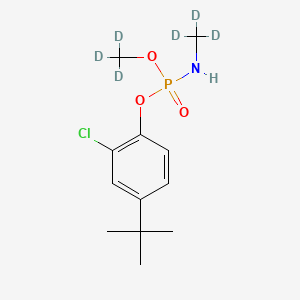
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)

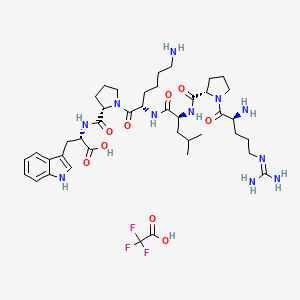
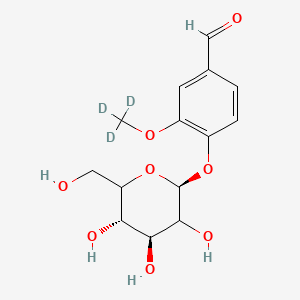


![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
